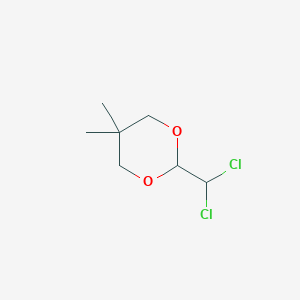
2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane: is an organic compound characterized by a dioxane ring substituted with a dichloromethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with dichloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.
Reaction Conditions:
Reactants: 2,2-dimethyl-1,3-propanediol, dichloromethyl methyl ether
Catalyst: Acid (e.g., sulfuric acid)
Solvent: Typically an inert solvent like dichloromethane
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant flow rates) is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dichloromethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.
Substitution: The dichloromethyl group can be substituted by nucleophiles, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Methyl derivatives
Substitution: Functionalized dioxane derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds.
Industry
In industrial chemistry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for use in polymer synthesis and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the dichloromethyl group is converted to a more oxidized state, which can then participate in further chemical transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the specific conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Dichloromethyl methyl ether
Comparison
Compared to similar compounds, 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring structure and the presence of both dichloromethyl and methyl groups. This combination of features provides distinct reactivity and stability profiles, making it particularly useful in specific synthetic applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in scientific and industrial endeavors.
Properties
Molecular Formula |
C7H12Cl2O2 |
|---|---|
Molecular Weight |
199.07 g/mol |
IUPAC Name |
2-(dichloromethyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O2/c1-7(2)3-10-6(5(8)9)11-4-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
BIMANJZHFDZDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















